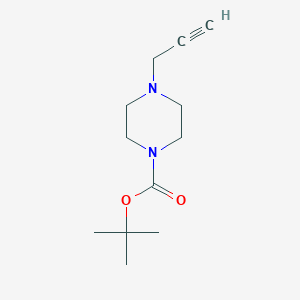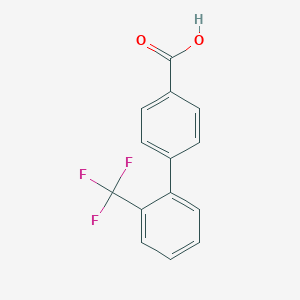![molecular formula C16H18O2S3 B173588 1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE CAS No. 198906-73-9](/img/structure/B173588.png)
1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, which may contribute to its anti-cancer activity. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE in lab experiments include its potent anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Furthermore, research could focus on developing new derivatives of this compound with improved therapeutic properties.
Synthesis Methods
The synthesis of 1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE involves the reaction of 2,5-dimethylthiophene-3-carboxaldehyde with 2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl trifluoromethanesulfonate in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.
Scientific Research Applications
1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
198906-73-9 |
|---|---|
Product Name |
1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE |
Molecular Formula |
C16H18O2S3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2-[2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C16H18O2S3/c1-9-5-13(11(3)20-9)15(17)7-19-8-16(18)14-6-10(2)21-12(14)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
GGKPFZZBWSPWTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)C(=O)CSCC(=O)C2=C(SC(=C2)C)C |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CSCC(=O)C2=C(SC(=C2)C)C |
synonyms |
1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)
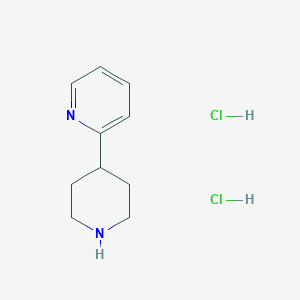

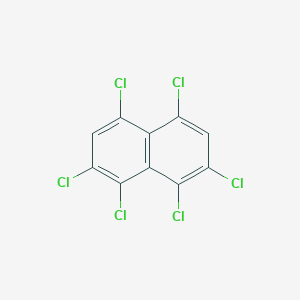

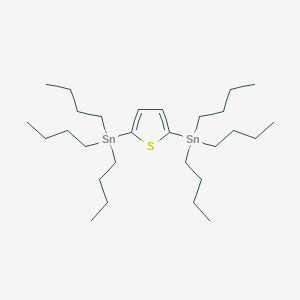

![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)

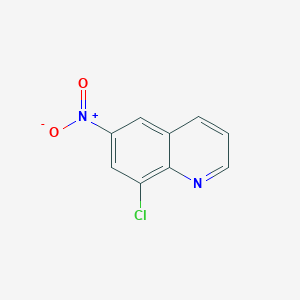
![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)
![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)
